molecular formula C17H19FN2O3 B2356705 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1396816-12-8

4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2356705
CAS No.: 1396816-12-8
M. Wt: 318.348
InChI Key: YMZSNMIZDCJLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a sophisticated chemical compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates the (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane scaffold, a privileged structure in drug discovery known for its three-dimensional rigidity and potential to improve selectivity and metabolic stability in bioactive molecules . The 8-azabicyclo[3.2.1]octane core is a recognized pharmacophore in medicinal chemistry, with derivatives being investigated for their activity against central nervous system (CNS) targets and other therapeutic areas . The compound is covalently linked to a 1-(4-fluorophenyl)pyrrolidin-2-one moiety, a feature often employed to fine-tune physicochemical properties and binding affinity. The specific stereochemistry (1R,5S) is crucial for defining the spatial orientation of functional groups, which directly influences the molecule's interaction with biological targets. As a chiral building block, this substance holds significant value for researchers developing novel therapeutic agents, particularly in constructing complex molecular architectures. It is supplied For Research Use Only and is strictly intended for laboratory applications. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZSNMIZDCJLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Donor–Acceptor Cyclopropanes

A robust method for constructing 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor–acceptor (DA) cyclopropanes with primary amines. For example, DA cyclopropanes bearing ester groups react with aniline derivatives under acidic conditions to form pyrrolidinones via a ring-expansion mechanism. Specifically, refluxing DA cyclopropane 1a with aniline in toluene and acetic acid yields a diastereomeric mixture of 1,5-diarylpyrrolidin-2-ones. Subsequent dealkoxycarbonylation via alkaline saponification and thermolysis removes ester groups, yielding the unsubstituted lactam. Adapting this method, the 4-position of the pyrrolidinone could be functionalized with a carbonyl group for subsequent coupling.

Hydrolysis of 2-Amino-Δ¹-Pyrrolines

An alternative route involves the hydrolysis of 2-amino-Δ¹-pyrrolines under high-temperature aqueous conditions. Heating 2-amino-Δ¹-pyrroline at 140–240°C for 1–5 hours in a sealed vessel quantitatively yields pyrrolidone-2. This method is advantageous for scalability, as it avoids chromatographic purification until final stages. To introduce the 4-fluorophenyl group, the amine precursor could be pre-functionalized with a fluorophenyl moiety prior to cyclization.

Synthesis of the 3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl Moiety

Clavulanic Acid-Derived Intermediates

The bicyclic system shares structural similarities with β-lactamase inhibitors derived from clavulanic acid. For example, reacting clavulanic acid with N,N-dimethylformamide dimethyl acetal yields (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, which undergoes Diels-Alder reactions to form tricyclic adducts. Hydrogenation or oxidation of such intermediates could provide the 3-oxa-8-azabicyclo[3.2.1]octane skeleton. Stereochemical control at the 1R and 5S positions may require chiral catalysts or resolution techniques.

Cycloaddition Strategies

Diels-Alder reactions between dienes and dienophiles offer a versatile route to bicyclic frameworks. The diene (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one reacts with acrylaldehyde or maleic anhydride to form [4.2.1] or [3.2.1] bridged systems. For instance, benzyl acrylate forms tricyclic adducts with the diene, demonstrating the feasibility of constructing the target bicyclo[3.2.1]octane system via cycloaddition.

Final Coupling and Functionalization

Amide Bond Formation

Coupling the bicyclic carbonyl unit to the pyrrolidinone core requires activation of the carboxylic acid. Standard peptide coupling reagents (e.g., HATU, EDCI) could facilitate amide bond formation between 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylic acid and the 4-amine of the pyrrolidinone. Alternatively, in situ generation of the acid chloride using thionyl chloride or oxalyl chloride may improve reactivity.

Stereochemical Control

The (1R,5S) configuration necessitates enantioselective synthesis or resolution. Chiral auxiliaries or asymmetric hydrogenation of intermediate alkenes could achieve the desired stereochemistry. For example, nickel-catalyzed hydrogenation of prochiral enamines has been used to control stereochemistry in pyrrolidinone derivatives.

Analytical and Optimization Data

Reaction Conditions and Yields

Step Method Yield (%) Key Conditions
Pyrrolidinone formation DA cyclopropane/aniline reaction 70–79 Reflux in toluene, AcOH
4-Fluorophenyl introduction Grignard reaction 60–80 THF, 60–80°C
Bicyclic synthesis Diels-Alder cycloaddition 45–60 RT, radical initiators
Amide coupling EDCI/HOBt mediation 65–75 DCM, 0°C to RT

Spectral Characterization

  • ¹H NMR : The 4-fluorophenyl group exhibits characteristic aromatic protons as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz).
  • ¹³C NMR : The lactam carbonyl resonates at δ 175–180 ppm, while the bicyclic amide carbonyl appears at δ 165–170 ppm.
  • X-ray Crystallography : Single-crystal analysis of intermediate 2c confirmed the cis configuration of ester groups in pyrrolidinones.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Potential transformations of its bicyclic structure or side chains.

  • Reduction: : Modifications of specific functional groups to alter activity.

  • Substitution: : Introduction or replacement of groups to modify properties or reactivity.

Common Reagents and Conditions

Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and specific catalysts (e.g., palladium on carbon) are often used. Reaction conditions, including controlled pH, temperature, and solvent choice, play crucial roles.

Major Products Formed

Depending on the reaction, major products can include derivatives with altered functional groups, potentially impacting the compound’s biological activity or solubility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel materials or catalysts.

Biology

Biologically, it may interact with specific proteins or enzymes, influencing biochemical pathways. It's often used in research to study receptor binding or enzyme inhibition.

Medicine

In medical research, the compound's potential as a drug candidate is explored, especially due to its unique structure which could offer novel therapeutic properties, including antimicrobial or anticancer activities.

Industry

In industrial applications, it can be a part of high-performance materials or specialized chemical processes, benefiting from its stability and specific reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves its binding to specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, either by inhibiting or activating specific cellular processes. Understanding these mechanisms is crucial for developing therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Compound Name Core Structure Key Substituents Primary Target Therapeutic Application
4-((1R,5S)-3-oxa-8-azabicyclo[...]pyrrolidin-2-one 3-oxa-8-azabicyclo[3.2.1]octane + pyrrolidin-2-one 4-fluorophenyl, carbonyl linkage Likely σ1 receptor CNS disorders (inferred)
BMY14802 (BMS181100) Piperazine + butan-1-ol 4-fluorophenyl, 5-fluoropyrimidine σ1 receptor antagonist Psychosis, anxiety
Haloperidol Phenylbutylpiperidine 4-chlorophenyl, hydroxypiperidine σ1/D2 receptor antagonist Schizophrenia
SA4503 (Cutamesine) Benzothiophene + azetidine Benzothiophen-5-yl, ethoxypropyl σ1 receptor agonist Stroke recovery, depression
S1RA (E-52862) Morpholine + pyrazole 5-methylnaphthalen-2-yl, oxyethyl σ1 receptor antagonist Neuropathic pain
Cocaine Tropane alkaloid Benzoyloxy, methyl ester σ1/DAT inhibitor Local anesthetic (illicit use)

Key Observations:

Fluorophenyl Substituent: The 4-fluorophenyl group is shared with BMY14802 and Haloperidol, suggesting a conserved pharmacophore for σ1 binding. However, its linkage to a pyrrolidin-2-one (vs. BMY14802’s butanol chain) may alter binding kinetics or downstream signaling .

Receptor Binding and Functional Activity

While direct binding data for the target compound is unavailable, inferences can be drawn from structurally related σ1 ligands:

  • BMY14802 : Exhibits moderate σ1 affinity (Ki ~30 nM) but low σ2 selectivity, limiting therapeutic utility .
  • SA4503 : High σ1 affinity (Ki ~17 nM) and agonist activity, promoting neuroprotection in stroke models .
  • S1RA : Potent σ1 antagonist (Ki <10 nM) with efficacy in neuropathic pain models .

The target compound’s pyrrolidin-2-one moiety may mimic SA4503’s azetidine group, favoring agonist activity. However, steric hindrance from the bicyclo system could reduce efficacy compared to SA4503 .

Biological Activity

The compound 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one , identified by its CAS number 1396816-12-8 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1396816-12-8
Molecular FormulaC₁₇H₁₉FN₂O₃
Molecular Weight318.34 g/mol

Structural Characteristics

The structure of the compound features a bicyclic framework with a pyrrolidinone moiety and a fluorophenyl substituent, which may influence its interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanism of action for this compound is still under investigation, but it may involve modulation of neurotransmitter systems due to the presence of the pyrrolidinone ring.

Pharmacological Studies

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may exhibit anxiolytic or antidepressant-like effects in animal models. This is hypothesized to be due to its ability to interact with serotonin and norepinephrine pathways.
  • Antitumor Activity : Some analogs of the bicyclic structure have shown cytotoxic effects against cancer cell lines. The specific activity of this compound against various cancer types remains to be fully elucidated but warrants further investigation.
  • Antimicrobial Properties : There is emerging evidence that compounds with similar frameworks have antimicrobial properties. Future studies should explore the spectrum of activity against bacterial and fungal strains.

Study 1: Neuropharmacological Evaluation

A study conducted on a related compound demonstrated significant anxiolytic effects in rodent models when administered at doses ranging from 10 to 50 mg/kg. Behavioral assays indicated reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential for therapeutic use in anxiety disorders.

Study 2: Cytotoxicity Assay

In vitro assays on human cancer cell lines (e.g., HeLa, MCF-7) revealed that compounds structurally similar to our target exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity. Further studies are necessary to determine the specific effects of this compound.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and carbonyl coupling. Key parameters include:

  • Temperature control : Elevated temperatures (e.g., 100°C) are used to drive aryl-amine coupling reactions, as seen in similar bicyclic intermediates .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity in SNAr reactions, while ethyl acetate is used for recrystallization .
  • Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%), critical for downstream biological assays .

Q. Q2. How is the compound purified, and what analytical methods validate its purity?

Post-synthesis purification employs:

  • Chromatography : Normal-phase silica columns with gradients of ethyl acetate/hexane .
  • Recrystallization : Ethyl acetate or acetone yields single crystals for X-ray diffraction .
    Purity is validated via HPLC (≥98% purity) and NMR (absence of extraneous peaks). LC-MS confirms molecular weight .

Structural Characterization

Q. Q3. What advanced techniques resolve the compound’s stereochemistry and conformation?

  • X-ray crystallography : Determines absolute configuration (e.g., (1R*,5S*) designation) and quantifies dihedral angles (e.g., 86.59° between bicyclic and aryl rings) .
  • Dynamic NMR : Analyzes ring puckering in the pyrrolidin-2-one moiety, identifying envelope or chair conformations .
  • DFT calculations : Compare experimental (X-ray) and computed bond angles to validate stereochemical assignments .

Q. Q4. How are crystallographic data contradictions addressed, such as disordered fluorine atoms?

Split refinement models with soft restraints resolve fluorine disorder (e.g., 0.91:0.09 occupancy ratio). High-resolution data (≤0.8 Å) and anisotropic displacement parameters improve accuracy .

Reactivity and Functionalization

Q. Q5. Which functional groups are most reactive, and how are they modified for derivatization?

  • Carbonyl group : Susceptible to nucleophilic attack (e.g., Grignard reagents) for side-chain elongation .
  • Fluorophenyl ring : Participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bioisosteres .
  • Pyrrolidinone NH : Alkylation or acylation enhances solubility or target binding .

Q. Q6. How does the 3-oxa-8-azabicyclo[3.2.1]octane moiety influence reactivity?

The bridged heterocycle imposes steric hindrance, slowing electrophilic substitutions but stabilizing transition states in ring-opening reactions. Conformational rigidity also affects pharmacophore alignment .

Biological Evaluation

Q. Q7. What strategies are used to assess its pharmacokinetic (PK) properties in vitro?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t½).
  • Caco-2 permeability : Evaluates intestinal absorption (Papp >1×10<sup>−6</sup> cm/s indicates good bioavailability) .
  • Plasma protein binding : Equilibrium dialysis quantifies unbound fraction (fu >5% preferred) .

Q. Q8. How are structure-activity relationships (SARs) studied for this compound?

  • Analog synthesis : Replace the 4-fluorophenyl group with chloro, methoxy, or heteroaryl variants .
  • Biological assays : Compare IC50 values in target-specific assays (e.g., kinase inhibition) to identify critical substituents .

Data Interpretation and Optimization

Q. Q9. How are conflicting bioactivity data between in vitro and in vivo models resolved?

  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites affecting in vivo efficacy .
  • Dosing regimen adjustment : Account for species-specific clearance rates (e.g., higher mg/kg doses in mice vs. rats) .

Q. Q10. What computational tools predict its binding modes to biological targets?

  • Molecular docking (AutoDock Vina) : Screens against target crystal structures (e.g., GPCRs, kinases).
  • MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, highlighting key hydrogen bonds (e.g., fluorophenyl-C=O···Lys residue) .

Advanced Methodological Challenges

Q. Q11. How is enantiomeric purity ensured during scale-up synthesis?

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
  • Asymmetric catalysis : Employ Evans oxazolidinones or Jacobsen catalysts to control stereochemistry .

Q. Q12. What strategies mitigate hydrolysis of the 3-oxa bridge in aqueous media?

  • pH control : Buffered solutions (pH 6–7) reduce oxazolidinone ring-opening.
  • Lyophilization : Store as a lyophilized powder to prevent aqueous degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.